N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
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Overview
Description
N-[4-({[3-(Methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a complex organic compound Its multifaceted structure features elements such as sulfur, nitrogen, and oxygen, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves several steps:
Formation of Thiazole Core: Starting with the appropriate thioamide and α-haloketone, the thiazole ring is constructed via cyclization.
Attachment of the Furan Ring: Coupling reactions, often facilitated by palladium catalysts, link the furan moiety to the thiazole ring.
Formation of the Amide Linkage: Using amide bond formation techniques, the carbamoyl group is introduced. Standard reagents like carbodiimides (DCC) may be used.
Industrial Production Methods: Scaling up to industrial levels requires optimizing these reactions for cost-effectiveness and yield. Employing continuous flow chemistry or batch processing techniques can facilitate this.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfur atom in the methylsulfanyl group can undergo oxidation, forming sulfoxides or sulfones.
Reduction: The nitro group, if introduced, can be reduced to an amine.
Substitution: Halogenated derivatives can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (mCPBA).
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C).
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Varied derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has seen use across multiple fields:
Chemistry: As an intermediate in organic synthesis, enabling the production of complex molecular structures.
Biology: Investigated for its role in enzyme inhibition and protein binding studies.
Industry: Use in developing specialized materials and coatings with unique properties.
Mechanism of Action
The precise mechanism by which N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide exerts its effects often involves binding to specific molecular targets. These include:
Molecular Targets: Enzymes, proteins, and receptors involved in various biological pathways.
Pathways Involved: Inhibition of specific enzymes, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparison with Similar Compounds
N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]furan-2-carboxamide.
4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazole.
Thiazole derivatives with different substituents on the phenyl ring.
N-[4-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a fascinating compound with a wide array of applications, underscoring the diversity and complexity of organic chemistry.
Properties
IUPAC Name |
N-[4-[2-(3-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-24-13-5-2-4-11(8-13)18-15(21)9-12-10-25-17(19-12)20-16(22)14-6-3-7-23-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZFYBXWOQQZAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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